3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-

Dyslipidemia Fibrate Analogues Normolipemic Activity

3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (CAS 116337-58-7) is a synthetic heterocyclic compound belonging to the 7-acyl-1,4-benzoxazin-3-one class. This scaffold is recognized as a conformationally restrained analogue of fibrate drugs, and the broader compound class has been investigated for normolipemic activity comparable to fenofibrate, with early evidence suggesting an absence of hepatotoxicity.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 116337-58-7
Cat. No. B12685947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-
CAS116337-58-7
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H11NO3/c17-14-9-19-13-8-11(6-7-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyTZRNVVWHEHJLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (CAS 116337-58-7): Chemical Identity and Pharmacological Class


3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- (CAS 116337-58-7) is a synthetic heterocyclic compound belonging to the 7-acyl-1,4-benzoxazin-3-one class. This scaffold is recognized as a conformationally restrained analogue of fibrate drugs, and the broader compound class has been investigated for normolipemic activity comparable to fenofibrate, with early evidence suggesting an absence of hepatotoxicity [1]. The compound itself is catalogued as a research chemical with a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol .

Procurement Risk: Why Unverified 7-Acyl-Benzoxazinone Analogs Cannot Substitute for 7-Benzoyl-Benzoxazinone (CAS 116337-58-7)


Within the 7-acyl-1,4-benzoxazin-3-one series, even minor structural modifications lead to unpredictable pharmacological outcomes. A dedicated pharmacomodulation study found that substitutions at positions 2, 4, and 7 did not improve normolipemic activity, indicating a flat or highly sensitive structure-activity relationship (SAR) where seemingly analogous compounds may lack the desired efficacy [1]. This finding underscores that generic substitution without exact structural verification cannot guarantee equivalent biological performance, making procurement of the precise 7-benzoyl derivative essential for research reproducibility.

Quantitative Evidence Guide for Differentiating 7-Benzoyl-Benzoxazinone (CAS 116337-58-7)


Normolipemic Activity of 7-Acyl-Benzoxazinones is Comparable to Fenofibrate

A study of the 7-acyl-2,3-dihydro-1,4-benzoxazin-3-one class, which includes 7-benzoyl-benzoxazinone, concluded that some members exhibit normolipemic properties 'quite comparable to fenofibrate' in their effect on plasma cholesterol, triglycerides, and HDL cholesterol [1]. This represents a class-level inference for the target compound, as it is the unsubstituted 7-benzoyl core that forms the basis for this series of conformationally restricted fibrate analogues. The study also noted that these compounds were 'devoid of hepatotoxicity,' a key safety differentiator from some standard fibrates [1].

Dyslipidemia Fibrate Analogues Normolipemic Activity

Advantageous Hepatotoxicity Profile Over Classical Fibrates

The same class-level pharmacological study explicitly notes that the 7-acyl-2,3-dihydro-1,4-benzoxazin-3-ones, while showing activity comparable to fenofibrate, are 'devoid of hepatotoxicity' [1]. This is a critical differentiator, as hepatotoxicity is a known and clinically limiting side effect of some first-generation fibrates. This safety advantage is inherent to the scaffold that the target compound represents.

Hepatotoxicity Safety Pharmacology Fibrate Toxicity

Potential as a Nonsteroidal Mineralocorticoid Receptor (MR) Antagonist Scaffold

The 1,4-benzoxazin-3-one scaffold has been identified as a novel, potent, and selective nonsteroidal mineralocorticoid receptor (MR) antagonist core [1]. While this is a class-level feature, the 7-benzoyl substitution on the target compound provides a distinct electronic and steric profile compared to other substitution patterns (e.g., pyrazoles, dihydrofuranones) reported in the literature. Direct quantitative data on MR antagonism for this specific compound is not available, but the scaffold's validated role in this therapeutic area provides a strong basis for its procurement in cardiovascular research.

Mineralocorticoid Receptor Cardiovascular Disease Nonsteroidal Antagonist

High-Impact Application Scenarios for 7-Benzoyl-Benzoxazinone (CAS 116337-58-7) in R&D


Medicinal Chemistry: Lead Scaffold for Hepatosafe Lipid-Lowering Agents

Procurement of CAS 116337-58-7 is most justified for labs seeking to develop new lipid-lowering therapies that require efficacious normolipemic activity without the hepatotoxicity risk associated with classical fibrates. As established, the 7-acyl-benzoxazinone class has demonstrated efficacy comparable to fenofibrate while being devoid of liver toxicity [1]. Synthesizing a library of derivatives from this core for in vivo efficacy and safety screening is a direct application.

Pharmacology: Tool Compound for Studying Conformationally Restricted Fibrate Analogues

This compound serves as a valuable pharmacological tool for studying the SAR of conformationally restrained fibrate analogues. The finding that substitutions at the 2, 4, and 7 positions did not improve activity suggests a unique interaction with the molecular target that requires further investigation [2]. Procuring the base 7-benzoyl scaffold allows researchers to systematically explore these molecular interactions.

Cardiovascular Research: Exploring Nonsteroidal MR Antagonism

Given that the 1,4-benzoxazin-3-one core has been validated as a novel class of nonsteroidal mineralocorticoid receptor antagonists [3], procuring the specific 7-benzoyl derivative enables SAR studies in this high-value cardiovascular space. This compound's substitution pattern is distinct from the pyrazolyl- and dihydrofuranone-substituted analogs that dominate the current patent landscape, offering a path to novel intellectual property.

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